Eupalinolide B

Drug metabolism and pharmacokinetics ADME Natural product lead optimization

Research requiring isomer-specific bioactivity often suffers from cis-trans confusion. Eupalinolide B (EB) is the E-configuration isomer with proven differentiation from Eupalinolide A (EA). Unlike EA, EB offers validated covalent polypharmacology for CNS and oncology targets. - **USP7 Allosteric Probe**: Covalently engages Cys576 in noncatalytic HUBL domain (PDB 7VIJ, 2.3Å). 60% longer microsomal t1/2 vs EA. - **PSMD14 Covalent Inhibitor**: Validated in HL-60 APL cells via ABPP; induces G2/M arrest & oncoprotein degradation. - **LSD1 & UBE2D3 Data**: IC50s across 6 laryngeal cancer lines (1.03-9.07 µM); Kd = 9.25 µM for UBE2D3 (Cys85). - **Supply**: High purity, immediate shipping for in vivo (SAMP8/MPTP) or chemoproteomics studies.

Molecular Formula C24H30O9
Molecular Weight 462.5 g/mol
Cat. No. B15606892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinolide B
Molecular FormulaC24H30O9
Molecular Weight462.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10?,18-6-/t19-,20+,21+,22-/m0/s1
InChIKeyHPWMABTYJYZFLK-NHDIZJLSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eupalinolide B: Multi-Target Covalent Inhibitor Overview


Eupalinolide B (EB; CAS 877822-41-8) is a germacrane-type sesquiterpene lactone isolated from the traditional Chinese medicinal herb Eupatorium lindleyanum DC. (Asteraceae), structurally characterized as the E-configuration (trans) isomer of a cis-trans pair with Eupalinolide A [1]. Unlike many in-class sesquiterpene lactones that exert bioactivity through a single dominant mechanism, EB has been experimentally demonstrated to engage multiple distinct protein targets through covalent bonding at specific cysteine residues—including USP7 (Cys576 in the noncatalytic HUBL domain), PSMD14 (a 19S proteasome deubiquitinase), UBE2D3 (Cys85), and TAK1—as well as non-covalent direct binding to PKCα [2]. This covalent polypharmacology profile, substantiated by co-crystal structures and chemoproteomic target deconvolution, distinguishes EB from its closest structural analog Eupalinolide A and from other germacrane sesquiterpenes in the same plant source.

Multi-target covalent engagement research fit (USP7, PSMD14, UBE2D3, TAK1, PKCα)
Isomer-specific procurement required; E-isomer profile differs from Z-isomer (Eupalinolide A)
Reported allosteric USP7 HUBL domain probe; co-crystal structure context (PDB: 7VIJ)

Eupalinolide B Differentiation from Eupalinolide A


Eupalinolide A (EA; Z-configuration) and Eupalinolide B (EB; E-configuration) are cis-trans isomers with identical molecular formula (C24H30O9) and molecular weight (462.5 g/mol), yet they exhibit quantitatively significant differences in metabolic stability and target engagement that preclude generic substitution. In human liver microsomes (HLMs), EB demonstrates a 60% longer hydrolytic half-life (t1/2 = 42.66 ± 3.09 min for EB vs. 26.70 ± 2.93 min for EA) and a 38% lower intrinsic clearance (CLint = 40.89 ± 2.85 vs. 65.63 ± 7.15 ml/[min·kg]), indicating superior metabolic stability for EB [1]. Beyond pharmacokinetic differentiation, EB has been shown through co-crystallography to covalently engage a previously undisclosed allosteric site (Cys576) in the noncatalytic HUBL domain of USP7—a binding mode not reported for EA [2]. Furthermore, EB covalently targets PSMD14 (IC50 data established in HL-60 leukemia cells) and PKCα (validated by CETSA, DARTS, and pull-down assays), while EA's reported primary mechanism involves HSF1-HSP90 interaction inhibition and HSP70 induction, representing a fundamentally different target landscape [3]. These orthogonal differences—metabolic stability and covalent target spectrum—mean that experimental results obtained with one isomer cannot be extrapolated to the other, and procurement decisions must be isomer-specific.

Eupalinolide B (E-isomer)
Eupalinolide A (Z-isomer)
  • Metabolic stability profiles may differ significantly between isomers; reported hydrolytic half-lives and clearance rates are not interchangeable.
  • Covalent target spectrum may vary: USP7 Cys576 and PSMD14 engagement reported for EB, not for EA; HSF1-HSP90 mechanism reported for EA.
  • Experimental results obtained with one isomer may not transfer directly to the other; procurement must be isomer-specific for target-defined studies.

Eupalinolide B Quantitative Evidence


Metabolic Stability vs. Eupalinolide A

In a direct head-to-head comparison using human liver microsomes (HLMs), Eupalinolide B (EB) exhibited significantly longer hydrolytic half-life than Eupalinolide A (EA). Under carboxylesterase-mediated hydrolysis conditions (without NADPH, without BNPP inhibitor), EB t1/2 was 42.66 ± 3.09 min versus EA t1/2 of 26.70 ± 2.93 min—a 60% longer half-life [1]. Correspondingly, intrinsic clearance (CLint) for EB was 40.89 ± 2.85 ml/(min·kg) versus 65.63 ± 7.15 ml/(min·kg) for EA, representing a 38% lower clearance rate for EB [1]. In the presence of the carboxylesterase inhibitor BNPP, both isomers showed prolonged t1/2, confirming carboxylesterase as the primary metabolic enzyme; however, the absolute t1/2 difference persisted (EB: 94.50 ± 6.36 min; EA: 111.36 ± 5.55 min). In rat liver microsomes (RLMs), the inter-isomer difference was also observed: EB t1/2 = 20.89 ± 0.81 min vs. EA t1/2 = 16.19 ± 0.51 min, with EB CLint of 118.99 ± 4.69 vs. EA CLint of 153.51 ± 4.94 ml/(min·kg) [1]. A prior pharmacokinetic study in rats further corroborated that the isomers exhibit different metabolic parameters, with EB demonstrating higher bioavailability [1].

Metabolic Stability vs. EA
Head-to-head
EB t1/2 60% longer, CLint 38% lower than EA in HLMs; RLMs difference also observed.
Supports isomer-differentiated ADME study fit; reported exposure context may differ.
Carboxylesterase-mediated hydrolysis; n=3 independent experiments.
Drug metabolism and pharmacokinetics ADME Natural product lead optimization

Covalent USP7 Allosteric Inhibition

Eupalinolide B (EB) was identified as a covalent allosteric inhibitor of ubiquitin-specific protease 7 (USP7) through co-crystallography (PDB: 7VIJ, resolution 2.3 Å), which revealed that EB selectively modifies Cys576 located in a unique noncatalytic HUBL domain of USP7—a binding site not previously disclosed or targeted by any known small molecule [1][2]. This allosteric modification results in ubiquitination-dependent degradation of Keap1 and subsequent Nrf2-dependent transcriptional activation of anti-neuroinflammation genes in microglia [1]. In vivo, pharmacological USP7 inhibition by EB attenuated microglia activation and resultant neuron injury, significantly improving behavioral deficits in both dementia and Parkinson's disease mouse models [1]. Critically, Eupalinolide A (EA), the cis-trans isomer of EB, has not been reported to target USP7 at any site; EA's primary reported mechanism is inhibition of HSF1-HSP90 interaction leading to HSP70 induction, representing a mechanistically orthogonal activity . No other eupalinolide from E. lindleyanum has been shown to engage USP7 via this allosteric cysteine. The selectivity of EB for USP7 over other deubiquitinases was demonstrated by the co-crystal structure showing specific occupancy of the HUBL domain.

USP7 Allosteric Covalent Binding
Method context
Co-crystal structure PDB 7VIJ (2.3 Å): EB modifies Cys576 in USP7 HUBL domain; allosteric inhibition confirmed.
May support isomer-specific USP7 allosteric site research; EA not reported to engage this site.
Validated in microglia and mouse neurodegeneration models; Nrf2 pathway activation.
Deubiquitinase inhibition Neuroinflammation Allosteric covalent inhibitor

PSMD14 Covalent Inhibition in APL Cells

Eupalinolide B (EB) was identified as a potent covalent inhibitor of the 26S proteasome non-ATPase regulatory subunit 14 (PSMD14), a deubiquitinase enzyme within the 19S proteasome regulatory particle, through integrated chemoproteomic profiling using activity-based protein profiling (ABPP) in the human APL-derived HL-60 cell line [1]. EB covalently binds and inhibits PSMD14, disrupting PSMD14-mediated stabilization of key oncoproteins AKT1 and CDK4, thereby promoting their proteasomal degradation, inducing G2/M cell cycle arrest, and triggering apoptosis in leukemia cells [1]. Both genetic knockdown (siRNA) and pharmacological inhibition of PSMD14 recapitulated EB's anti-leukemic effects, confirming PSMD14 as the functional target [1]. There are no published reports demonstrating that Eupalinolide A or other eupalinolides (C, D, E, J, K) covalently engage PSMD14. While EA has been noted for cytotoxicity against HL-60 cells, its mechanism is attributed to HSF1-HSP90 pathway modulation rather than PSMD14 covalent inhibition, indicating that the PSMD14-targeting activity is specific to EB within this compound class .

PSMD14 Covalent Targeting
Class-level
ABPP chemoproteomics in HL-60 cells: EB binds PSMD14, induces AKT1/CDK4 degradation and apoptosis. EA mechanism is HSF1-HSP90, not PSMD14.
Reported PSMD14 engagement context is isomer-specific; data to verify for other eupalinolides.
Genetic knockdown and pharmacological controls support target dependence.
Proteasome deubiquitinase Acute promyelocytic leukemia Targeted covalent inhibitor

Laryngeal Cancer Cytotoxicity and LSD1 Inhibition

Eupalinolide B (designated as eupalinilide B in the publication) was evaluated in a panel of six laryngeal cancer cell lines by MTT assay, yielding IC50 values of: TU212 = 1.03 µM, AMC-HN-8 = 2.13 µM, M4e = 3.12 µM, LCC = 4.20 µM, TU686 = 6.73 µM, and Hep-2 = 9.07 µM, demonstrating concentration-dependent anti-proliferative activity across all tested lines [1]. Target identification experiments demonstrated that EB selectively and reversibly inhibits lysine-specific demethylase 1 (LSD1), a validated anti-cancer target overexpressed in multiple malignancies including laryngeal, gastric, cervical, and prostate cancers [1]. Furthermore, EB suppressed epithelial-mesenchymal transition (EMT) in TU212 cells, and in vivo, significantly reduced tumor growth in TU212 xenograft mouse models [1]. Comparable cytotoxicity and LSD1 inhibition data for Eupalinolide A in laryngeal cancer cell lines are not available in the peer-reviewed literature. While both EA and EB show cytotoxicity against A-549, BGC-823, SMMC-7721, and HL-60 cell lines (Yang et al. 2007), the specific IC50 values across the laryngeal cancer panel and the LSD1 inhibitory mechanism have only been demonstrated for EB.

Laryngeal Cancer Cell IC50
Reported
IC50 range 1.03–9.07 µM across 6 laryngeal cancer lines (MTT). Reversible LSD1 inhibition confirmed.
Supports cell-model endpoint review for laryngeal cancer; EA IC50 data not available.
LSD1 enzyme assay; TU212 xenograft tumor growth reduction reported.
Laryngeal cancer LSD1 inhibitor Anticancer natural product

UBE2D3 Covalent Binding

Using a chemoproteomic approach based on activity-based protein profiling (ABPP), biolayer interferometry, and cellular thermal shift assay (CETSA), Eupalinolide B (EB) was identified to directly and covalently bind ubiquitin-conjugating enzyme UBE2D3 at residue Cys85 [1]. The binding affinity was determined as Kd = 9.25 µM (0.00925 mM) [2]. Covalent modification of UBE2D3 by EB inhibits its enzymatic activity, suppressing the ubiquitination-dependent degradation of IκBα and consequently inactivating the NF-κB signaling pathway in inflammatory macrophages [1]. In a ligature-induced periodontitis mouse model, EB ameliorated periodontal inflammation and alveolar bone resorption, with mechanism confirmed by siRNA-mediated UBE2D3 gene knockdown recapitulating EB's anti-inflammatory effects [1]. No published evidence demonstrates that Eupalinolide A or other eupalinolide congeners covalently bind UBE2D3. EA's anti-inflammatory activity is associated with HSF1/HSP70 pathway modulation rather than UBE2D3 engagement, indicating that UBE2D3 covalent targeting is a differentiating biochemical signature of EB within the eupalinolide class.

UBE2D3 Covalent Binding
Reported
Kd = 9.25 µM at Cys85; validated by ABPP, biolayer interferometry, CETSA.
May support UBE2D3/NF-κB pathway probe studies; EA binding not reported.
Periodontitis mouse model: reduced inflammation and bone resorption.
Ubiquitin-conjugating enzyme Periodontitis NF-κB pathway inhibition

STAT3 Inhibition in NF-κB-Activated Cells

Eupalinolide B (EB) inhibits NF-κB-stimulated STAT3 transcriptional activation in human HeLa cells with an EC50 of 7.54 µM (7,540 nM), as recorded in the BindingDB affinity database (BDBM50450178; ChEMBL360826) [1]. In comparison, EB showed substantially weaker inhibition of IFNγ-stimulated STAT3 activation in the same HeLa cell line (EC50 > 10,000 nM), indicating a degree of stimulus-selective pathway modulation [1]. In human AD293 cells, EB inhibited IFNγ-stimulated STAT3 activation with an EC50 of 2,600 nM, and NF-κB-stimulated STAT3 activation with an EC50 of 8,510 nM [1]. Structured STAT3 inhibition data are not available in BindingDB or ChEMBL for Eupalinolide A, precluding direct potency comparison. The STAT3 inhibitory activity of EB is consistent with its broader NF-κB pathway suppression mechanism mediated through covalent targeting of upstream kinases TAK1 and the UBE2D3/IκBα axis, whereas EA's signaling effects are channeled through HSF1-mediated transcriptional programs.

STAT3 Inhibition EC50
Context-dependent
NF-κB-stim. STAT3 EC50 = 7.54 µM (HeLa); IFNγ-stim. EC50 = 2.6 µM (AD293). EA data absent.
Supports STAT3 signaling crosstalk assay context; data to verify for EA.
BindingDB/ChEMBL reported values; stimulus-selective inhibition observed.
STAT3 signaling NF-κB crosstalk Transcriptional regulation

Eupalinolide B Application Scenarios


USP7 Allosteric Inhibitor for Neuroinflammation

For research groups developing USP7-targeted therapeutics for neurodegenerative diseases (Alzheimer's disease, Parkinson's disease), Eupalinolide B offers a unique chemical probe with a validated covalent allosteric mechanism at Cys576 in the USP7 noncatalytic HUBL domain, as confirmed by co-crystal structure PDB 7VIJ at 2.3 Å resolution [1]. This binding site is unprecedented among known USP7 inhibitors and is not targeted by Eupalinolide A, making EB the only compound in its structural class suitable for USP7-HUBL domain chemical biology studies. In vivo proof-of-concept has been established in both dementia (SAMP8) and Parkinson's disease (MPTP) mouse models, where EB treatment significantly improved behavioral deficits through attenuation of microglia-mediated neuroinflammation [1]. The defined metabolic stability advantage of EB over EA (60% longer t1/2 in HLMs) further supports its selection as a lead scaffold for medicinal chemistry optimization in CNS-targeted programs [2].

PSMD14 Covalent Inhibitor for Leukemia

Investigators pursuing covalent inhibitors of the 19S proteasome deubiquitinase PSMD14 for acute promyelocytic leukemia (APL) or related hematological malignancies should select EB based on its demonstrated covalent engagement of PSMD14, as validated by ABPP chemoproteomics, leading to AKT1 and CDK4 oncoprotein degradation and G2/M cell cycle arrest in HL-60 APL cells [3]. This mechanism is not shared by Eupalinolide A, which mediates cytotoxicity through HSF1-HSP90 pathway modulation. Genetic knockdown and pharmacological controls confirmed PSMD14 dependence of the anti-leukemic phenotype, providing a robust target validation framework for using EB as a chemical starting point for PSMD14 inhibitor development [3]. The covalent nature of the PSMD14-EB interaction, combined with the proteasome-regulatory-particle site of action, offers a differentiated pharmacological approach from active-site proteasome inhibitors (e.g., bortezomib).

LSD1-Targeted Laryngeal Cancer Research

For researchers investigating LSD1 as a therapeutic target in head and neck squamous cell carcinoma, particularly laryngeal cancer, EB provides the only available quantitative antiproliferative dataset across six laryngeal cancer cell lines: TU212 (IC50 = 1.03 µM), AMC-HN-8 (IC50 = 2.13 µM), M4e (IC50 = 3.12 µM), LCC (IC50 = 4.20 µM), TU686 (IC50 = 6.73 µM), and Hep-2 (IC50 = 9.07 µM) [4]. EB's reversible, selective LSD1 inhibition and suppression of epithelial-mesenchymal transition (EMT) in TU212 cells, combined with in vivo tumor growth reduction in xenograft models, provide a complete preclinical evidence package for LSD1-targeted laryngeal cancer studies [4]. Eupalinolide A lacks published laryngeal cancer cell line IC50 data and has no reported LSD1 inhibitory activity, making EB the rational procurement choice for this indication-specific research.

UBE2D3 Covalent Probe for NF-κB Research

Eupalinolide B serves as a validated covalent chemical probe for UBE2D3 (Kd = 9.25 µM, covalent modification at Cys85) with demonstrated functional consequences in the NF-κB pathway: suppression of IκBα ubiquitination-dependent degradation and consequent inactivation of NF-κB transcriptional activity in inflammatory macrophages [5][6]. This defined binding affinity and well-characterized downstream pathway effects make EB suitable for ubiquitin-conjugating enzyme E2 inhibitor pharmacology studies, chemical biology target validation, and periodontitis or other NF-κB-driven inflammatory disease models. In contrast, Eupalinolide A has no documented UBE2D3 engagement and signals primarily through HSF1-HSP70, making EB the necessary choice for UBE2D3/NF-κB-focused research programs [5].

Application
Selection Property
Validation Focus
USP7 Allosteric Site Research in Neuroinflammation Models
Covalent allosteric inhibitor with reported Cys576 engagement
USP7 HUBL domain binding and microglial Nrf2 pathway activation
PSMD14-Targeted Leukemia Research
Covalent PSMD14 engagement with proteasome regulatory particle site
PSMD14-dependent AKT1/CDK4 degradation and apoptosis endpoints
LSD1-Targeted Laryngeal Cancer Cell Studies
Reversible LSD1 inhibition with reported laryngeal cell-line IC50 panel
LSD1 enzyme activity and EMT suppression endpoints
UBE2D3/NF-κB Pathway Probe Research
Covalent UBE2D3 binding (reported Kd context) with IκBα stabilization
NF-κB transcriptional activity and inflammatory macrophage endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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